Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate
Description
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18ClN3O2. It is an intermediate compound commonly used in the preparation of various pharmaceuticals. The compound features a tert-butyl group, a chloropyrimidine moiety, and an azetidine ring, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)15-9-4-5-14-10(13)16-9/h4-5,8H,6-7H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAOPPLIFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Chemical Reactions Analysis
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and molecular interactions.
Medicinal Chemistry: Researchers utilize this compound to design and synthesize new molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The chloropyrimidine moiety can form hydrogen bonds and other interactions with the target, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, which may result in different biological activities and properties.
This compound: This compound has a similar structure but may have different substituents on the pyrimidine ring, affecting its reactivity and applications.
Biological Activity
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18ClN3O2. It is recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a chloropyrimidine moiety, and an azetidine ring. Its structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O2 |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 1884338-19-5 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-chloropyrimidine. This reaction is generally performed in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The process allows for the formation of the desired product through nucleophilic substitution mechanisms.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions, while the azetidine ring contributes structural rigidity, enhancing binding affinity.
Pharmacological Applications
Research indicates that this compound may serve as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. The chloropyrimidine component is known for its role in developing anti-cancer agents due to its ability to inhibit specific signaling pathways involved in tumor growth.
Case Studies
- Antitumor Activity : A study evaluated the effects of compounds similar to this compound on tumor cell lines, demonstrating significant inhibition of cell proliferation through modulation of the ERK signaling pathway .
- Inflammation Modulation : Another investigation focused on the compound's potential to modulate inflammatory responses in vitro. Results indicated that it could reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate | Exhibits different enzyme inhibition profiles due to structural variations |
| Tert-butyl 3-(6-chloropyrimidin-4-yl)aminoazetidine-1-carboxylate | Similar antitumor properties but with altered pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
